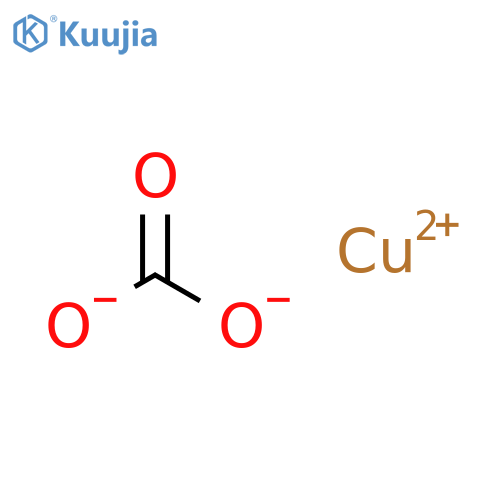Cas no 1184-64-1 (Copper carbonate)

Copper carbonate structure
商品名:Copper carbonate
Copper carbonate 化学的及び物理的性質
名前と識別子
-
- COPPER CARBONATE
- Carbonic acid, copper(2+) salt (1:1)
- Copper carbonate (CuCo3)
- Copper (II) carbonate
- cupric carbonate
- CARBONICACID,COPPER(II)SALT
- Copper oxycarbonate
- 碳酸铜
- GEZOTWYUIKXWOA-UHFFFAOYSA-L
- FT-0624118
- Carbonic acid, copper salt
- 9AOA5F11GJ
- SCHEMBL29678
- D78271
- 7492-68-4
- Cupric carbonate (1:1)
- Cupromaag
- UNII-9AOA5F11GJ
- SY347833
- Copper monocarbonate
- NS00078651
- DTXSID6034471
- Copper(II) carbonate
- HSDB 258
- cupric carbonate, AldrichCPR
- COPPER(II) CARBONATE [HSDB]
- MFCD00051038
- CUPRICCARBONATE
- Copper carbonate (1:1)
- COPPER (AS CARBONATE)
- EINECS 214-671-4
- Q409630
- Carbonic acid,copper salt
- 1184-64-1
- copper;carbonate
- 36386-77-3
- DTXSID6058473
- DB-208425
- Copper(II) carbonic acid
- DTXCID4014471
- CUPRIC CARBONATE [WHO-DD]
- copper(2+) ion carbonate
- Copper carbonate
-
- MDL: MFCD00051038
- インチ: InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
- InChIKey: GEZOTWYUIKXWOA-UHFFFAOYSA-L
- ほほえんだ: C(=O)([O-])[O-].[Cu+2]
計算された属性
- せいみつぶんしりょう: 122.91400
- どういたいしつりょう: 122.914
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 18.8
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 63.2A^2
じっけんとくせい
- 色と性状: 青緑色粉末状固体
- 密度みつど: 3.9 g/cm3
- ゆうかいてん: 200 °C
- ふってん: 333.6°Cat760mmHg
- フラッシュポイント: 169.8°C
- あんていせい: Stable. Incompatible with strong acids.
- PSA: 63.19000
- LogP: -2.44950
Copper carbonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR0081U6-100g |
cupric carbonate |
1184-64-1 | 98% | 100g |
$95.00 | 2025-02-10 | |
| Ambeed | A819113-5g |
Cupric carbonate |
1184-64-1 | 98% | 5g |
$24.0 | 2024-04-25 | |
| 1PlusChem | 1P0081LU-25g |
Cupric carbonate |
1184-64-1 | 98% | 25g |
$25.00 | 2025-02-22 | |
| 1PlusChem | 1P0081LU-5g |
Cupric carbonate |
1184-64-1 | 98% | 5g |
$13.00 | 2025-03-11 | |
| eNovation Chemicals LLC | D753900-10g |
Cupric carbonate |
1184-64-1 | 98% | 10g |
$70 | 2025-02-25 | |
| eNovation Chemicals LLC | D753900-1g |
Cupric carbonate |
1184-64-1 | 98% | 1g |
$70 | 2024-06-07 | |
| Ambeed | A819113-25g |
Cupric carbonate |
1184-64-1 | 98% | 25g |
$47.0 | 2024-04-25 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY347833-25g |
Copper(II) Carbonate |
1184-64-1 | ≥95% | 25g |
¥359.00 | 2024-07-10 | |
| A2B Chem LLC | AD74530-25g |
Cupric carbonate |
1184-64-1 | 98% | 25g |
$88.00 | 2024-04-20 | |
| abcr | AB524181-25 g |
Copper(II) carbonate, 98%; . |
1184-64-1 | 98% | 25g |
€112.00 | 2023-07-10 |
Copper carbonate 関連文献
-
Beatriz Gil-Hernández,Pedro Gili,Jorge Pasán,Joaquín Sanchiz,Catalina Ruiz-Pérez CrystEngComm 2012 14 4289
-
2. New coordination polymers based on the triangular [Cu3(μ3-OH)(μ-pz)3]2+ unit and unsaturated carboxylatesSimone Contaldi,Corrado Di Nicola,Federica Garau,Yauhen Yu. Karabach,Luísa M. D. R. S. Martins,Magda Monari,Luciano Pandolfo,Claudio Pettinari,Armando J. L. Pombeiro unit and unsaturated carboxylates. Simone Contaldi Corrado Di Nicola Federica Garau Yauhen Yu. Karabach Luísa M. D. R. S. Martins Magda Monari Luciano Pandolfo Claudio Pettinari Armando J. L. Pombeiro Dalton Trans. 2009 4928
-
3. “Pulverization–Reaggregation”-induced in situ pore expansion in carbon for fast potassium storageChao Geng,Yaxin Chen,Zongfu Sun,Weijia Guo,Jiangmin Jiang,Yongli Cui,Yueli Shi,Quanchao Zhuang,Zhicheng Ju J. Mater. Chem. A 2022 10 22399
-
4. CCCLXXXVI.—The chemical nature of precipitated basic cupric carbonateJack Reginald Irons Hepburn J. Chem. Soc. 1927 2883
-
5. CXXXVIII.—The mechanism of the formation of malachite from basic cupric carbonateJack Reginald Irons Hepburn J. Chem. Soc. Trans. 1925 127 1007
1184-64-1 (Copper carbonate) 関連製品
- 54451-25-1(Cerium(III) carbonate hydrate)
- 534-17-8(Cesium carbonate)
- 57219-64-4(Zirconium basic carbonate)
- 513-79-1(Cobalt(II) Carbonate)
- 534-16-7(Silver Carbonate)
- 54451-24-0(lanthanum carbonate hydrate)
- 554-13-2(Lithium carbonate)
- 57454-67-8(Cobalt(II) carbonate hydrate)
- 5853-16-7(Carbonic acid,cerium(3+) salt (3:2), pentadecahydrate (8CI,9CI))
- 563-71-3(Ferronil)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1184-64-1)Copper carbonate

清らかである:99%
はかる:500g
価格 ($):223.0